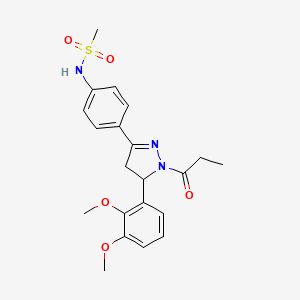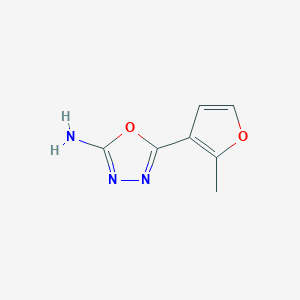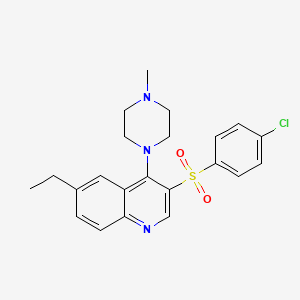
3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C22H24ClN3O2S and its molecular weight is 429.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Spectroscopic Analysis : This compound was synthesized and characterized using X-ray Crystallography, FT-IR, NMR, and UV-Visible spectroscopy. It also underwent Density Functional Theory (DFT) calculations for theoretical analysis (Murugesan et al., 2021).
Catalytic Applications in Organic Synthesis : The compound's derivatives demonstrated efficient catalytic activity in the Claisen–Schmidt reaction, a key reaction in organic synthesis. This was enabled by a novel titanium nanomaterial-based sulfonic acid catalyst (Murugesan, Gengan, & Lin, 2017).
Use in Green Chemistry : Nanocrystalline titania-based sulfonic acid material, which includes this compound's derivatives, was used as a catalyst for synthesizing various pyran derivatives. This represents a step towards more environmentally friendly chemical processes (Murugesan, Gengan, & Krishnan, 2016).
Biological Activity and Potential Applications
Molecular Docking Studies : Molecular docking studies have been conducted to explore the biological activity of this compound, particularly in binding to human serum albumin (HSA), which is crucial for understanding its potential therapeutic applications (Murugesan et al., 2021).
Pharmacological Potential : Research indicates potential pharmacological applications, including in psychotropic medications. For instance, derivatives of this compound have been studied for their activity on dopamine and serotonin receptors, which are critical targets in the treatment of various psychiatric disorders (Partyka et al., 2017).
Other Applications
Photovoltaic Applications : The derivatives of this compound have been studied for their use in photovoltaic properties, particularly in the fabrication of organic-inorganic photodiode devices. This research contributes to the development of new materials for solar energy conversion (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial and Antimalarial Agents : Several derivatives of this compound have been synthesized and tested for antimicrobial and antimalarial properties, highlighting its potential in developing new therapeutic agents (Parthasaradhi et al., 2015).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c1-3-16-4-9-20-19(14-16)22(26-12-10-25(2)11-13-26)21(15-24-20)29(27,28)18-7-5-17(23)6-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLCASDAAIPRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


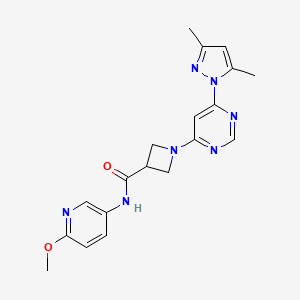

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B3001029.png)
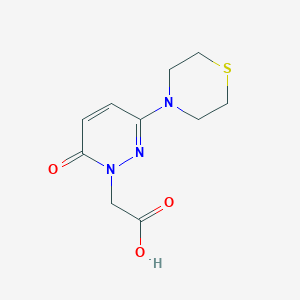
![N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine](/img/structure/B3001033.png)



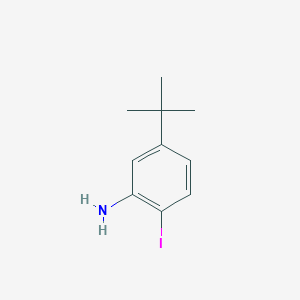
![5-Bromo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B3001043.png)
